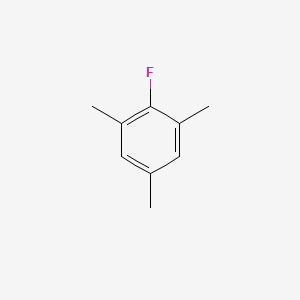

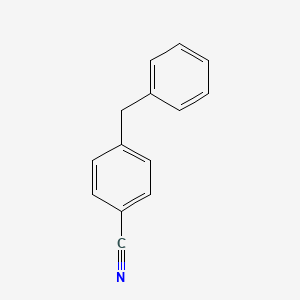

4-Benzylbenzonitrile

Descripción general

Descripción

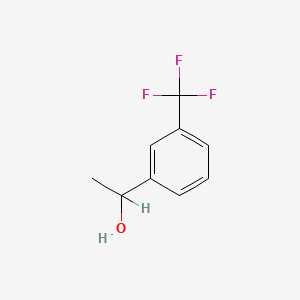

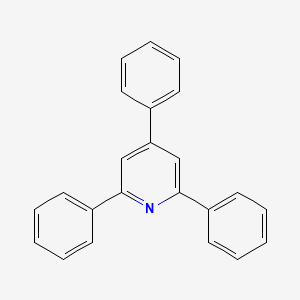

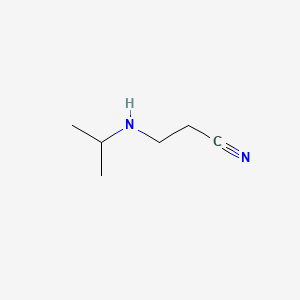

4-Benzylbenzonitrile is a chemical compound that is structurally related to benzonitrile derivatives. It is characterized by a benzyl group attached to the 4-position of the benzonitrile moiety. The compound is of interest due to its potential applications in various fields, including organic synthesis, material science, and pharmaceuticals. Although the provided papers do not directly discuss 4-Benzylbenzonitrile, they provide insights into the properties and behaviors of structurally related compounds, which can be informative for understanding 4-Benzylbenzonitrile.

Synthesis Analysis

The synthesis of related benzonitrile derivatives often involves reactions such as the Povarov reaction, as seen in the synthesis of 4-(aryl)-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitriles . Additionally, the synthesis of 4-Trichlorosilylmethylbenzonitrile from 4-(bromomethyl)benzonitrile and trichlorosilane indicates the reactivity of the benzonitrile group towards nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of 4-Benzylbenzonitrile.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives has been extensively studied using various spectroscopic techniques. For instance, the structure and crystal packing of 4-aminobenzonitriles have been investigated, revealing the pyramidal character of the amino group and its orientation with respect to the phenyl ring . Similarly, the molecular structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallography . These studies provide a foundation for predicting the molecular geometry and intermolecular interactions of 4-Benzylbenzonitrile.

Chemical Reactions Analysis

Benzonitrile derivatives participate in various chemical reactions. For example, 4-aminobenzonitrile was used as a reactant in the synthesis of (Z)-4-(4-oxopent-2-en-2-ylamino)benzonitrile, demonstrating its reactivity in condensation reactions . The reactivity of the nitrile group in 4-Benzylbenzonitrile could be similar, allowing it to undergo reactions such as nucleophilic addition or substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives can be inferred from spectroscopic and computational studies. Vibrational spectroscopy has been used to investigate the properties of 4-4'-(1H-1,2,4-triazol-1-yl methylene) dibenzonitrile, providing insights into the vibrational modes and molecular stability . Additionally, the photophysical properties of benzonitrile derivatives, such as emission solvatochromism and aggregation-induced emission, have been characterized . These properties are likely to be relevant to 4-Benzylbenzonitrile as well.

Aplicaciones Científicas De Investigación

Cancer Research

4-Benzylbenzonitrile and related compounds have been studied for their potential applications in cancer treatment. A study found that a family of compounds, including benzonitriles, demonstrated significant cytotoxicity against breast and colorectal cancer cells, indicating potential as anticancer agents. These compounds induced apoptosis and inhibited cell proliferation, highlighting their relevance in cancer research (Pilon et al., 2020).

Spectroscopy and Kinetics

Benzonitriles have been used to study solvent-dependent spectroscopic properties and kinetics. Research involving aminobenzonitriles, including 4-aminobenzonitrile, showed variations in fluorescence and emission decays across different solvents, contributing to a better understanding of charge transfer processes (Dahl et al., 2005).

Electrochemistry

In electrochemistry, 4-benzylbenzonitrile derivatives have been explored for their role in the arylation of iodoaromatics. A study described the electrochemical reduction of iodoaromatics, including 4-iodobenzonitrile, leading to cross-coupling products, which is important for developing new electrochemical synthesis methods (Gallardo & Soler, 2017).

Material Science

4-Benzylbenzonitrile derivatives have been used in material science, particularly in the study of mesomorphic properties. Research on 4-benzoylaminobenzonitrile derivatives revealed their higher transition temperatures due to intramolecular hydrogen bonding, which is crucial for understanding material properties (Hashimoto et al., 2003).

Surface Chemistry

Surface-enhanced Raman scattering studies involving 4-aminobenzonitrile adsorbed on silver surfaces have contributed to the understanding of molecular interactions at surfaces. This research is significant for applications in surface chemistry and nanotechnology (Park et al., 1993).

Safety And Hazards

4-Benzylbenzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and has acute oral and dermal toxicity . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Propiedades

IUPAC Name |

4-benzylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRFNWUIJASATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178003 | |

| Record name | Benzonitrile, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzylbenzonitrile | |

CAS RN |

23450-31-9 | |

| Record name | Benzonitrile, 4-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023450319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.